molecular formula C17H15ClN4O3S B6491065 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-sulfonamide CAS No. 921554-47-4

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-sulfonamide

Cat. No.: B6491065
CAS No.: 921554-47-4
M. Wt: 390.8 g/mol
InChI Key: BGIZDVTWINMTKX-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an ethyl linker terminating in a pyridine-3-sulfonamide moiety.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c18-14-5-3-13(4-6-14)16-7-8-17(23)22(21-16)11-10-20-26(24,25)15-2-1-9-19-12-15/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIZDVTWINMTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Features

  • Sulfonamide Group : This functional group is known for its antibacterial properties.
  • Chlorophenyl Substitution : The presence of a chlorophenyl moiety may enhance lipophilicity and biological activity.
  • Dihydropyridazin Derivative : This core structure is associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell growth.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HT2925Induction of apoptosis
MCF730Cell cycle arrest
A54920Inhibition of proliferation

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Notably, it has been studied for its interaction with carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.

Inhibition Data

IsoformIC50 (µM)Reference
hCA II15
hCA IX10
hCA XII12

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By targeting enzymes such as carbonic anhydrases, the compound disrupts critical metabolic pathways in cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells through various signaling pathways.
  • Antibacterial Mechanisms : Through its sulfonamide group, it interferes with bacterial folate metabolism.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

The pyridazinone ring is a common scaffold in several analogs. Key differences arise from substituents on the phenyl group and terminal functional groups:

Compound Name Substituent (R) Terminal Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
Target Compound 4-Cl-phenyl Pyridine-3-sulfonamide Not explicitly provided* High polarity from sulfonamide
N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl} derivative 4-F-phenyl Acetic acid derivative C12H9FN2O3 248.22 853318-09-9 Fluorine’s electronegativity
BG15715 () 4-Cl-phenyl 4-Methylbenzamide C20H18ClN3O2 367.83 921531-56-8 Lipophilic benzamide group
Compound X (CPX, ) Furan-2-yl Acetamide-pyridinone High binding affinity (−8.1 kcal/mol)

*Note: The target compound’s molecular formula can be inferred as C17H14ClN3O3S (pyridazinone + ethyl linker + pyridine-3-sulfonamide).

Key Observations :

  • Halogen Effects : The 4-chlorophenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to the 4-fluorophenyl analog, which may influence binding interactions or metabolic stability .

Binding Affinity and Functional Relevance

highlights that substituents significantly affect binding affinities. For example:

  • Compound X (CPX): Exhibits the highest predicted binding affinity (−8.1 kcal/mol) among 83,846 screened compounds, attributed to its furan-2-yl and pyridinone-acetamide groups .
  • Disaccharides (Trehalose/Sucrose) : Weak affinities (−1.8 to −3.0 kcal/mol) due to lack of aromatic/halogen interactions .

While the target compound’s binding data is unavailable, its 4-chlorophenyl and sulfonamide groups may offer stronger hydrophobic and polar interactions compared to CPX’s furan system, warranting further experimental validation.

Crystallographic and Structural Analysis Tools

Structural comparisons rely on crystallographic tools like SHELXL () and visualization suites like WinGX/ORTEP (). For instance:

  • SHELXL enables precise refinement of small-molecule structures, critical for analyzing substituent geometry and intermolecular interactions .
  • The ethyl linker in the target compound and BG15715 likely adopts similar conformations, as inferred from analogous pyridazinone derivatives .

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